Ro 90-7501

Alzheimer's disease Amyloid aggregation Neurodegeneration

Source Ro 90-7501 for its irreplaceable, multifunctional mechanism of action. Unlike generic polyphenols or okadaic acid, this bi-benzimidazole uniquely retards Aβ42 fibril maturation while accumulating structurally characterized intermediates — a distinct signature validated by cryo-EM for structural biology studies. Its TPR-domain-dependent PP5 inhibition provides superior selectivity over PP1/PP2A, while its tumor-selective ATM suppression enables cleaner radiosensitization assays. This defined polypharmacology (p38 MAPK activation, TLR3/RLR enhancement) is absent in alternative scaffolds, ensuring experimental reproducibility. Secure bulk crystalline solid with verified ≥98% HPLC purity.

Molecular Formula C20H16N6
Molecular Weight 340.4 g/mol
CAS No. 293762-45-5
Cat. No. B1680707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 90-7501
CAS293762-45-5
Synonyms(2'-(4-aminophenyl)-(2,5'-bi-1H-benzimidazol)-5-amine)
RO 90-7501
Molecular FormulaC20H16N6
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N
InChIInChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)
InChIKeyPAGZCEHLFCJSPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 90-7501 (CAS 293762-45-5) Procurement Guide: Multifunctional Bi-benzimidazole with Quantified Aβ42 Fibril Assembly Inhibition


Ro 90-7501 (2′-(4-Aminophenyl)-[2,5′-bi-1H-benzimidazol]-5-amine) is a bi-benzimidazole compound originally developed by Roche that functions as a prototypic inhibitor of amyloid β42 (Aβ42) fibril assembly, reducing Aβ42-induced cytotoxicity with an EC50 of 2 μM [1]. The compound exhibits a multifunctional profile beyond amyloid inhibition, including TPR-dependent protein phosphatase 5 (PP5) inhibition, ATM phosphorylation suppression, and selective enhancement of TLR3/RLR-mediated antiviral responses [2]. With a molecular weight of 340.39 g/mol, the compound is supplied as a crystalline solid with ≥98% HPLC purity and is soluble in DMSO .

Why Aβ42 Inhibitor Substitution Risks Experimental Inconsistency: Ro 90-7501's Distinct Polypharmacology


Ro 90-7501 cannot be substituted by generic amyloid-beta aggregation inhibitors due to its structurally distinct bi-benzimidazole scaffold and documented multifunctional activity profile [1]. Unlike common Aβ inhibitors such as curcumin, EGCG, or flavonoids that act primarily through non-specific antioxidant mechanisms or direct fibril binding, Ro 90-7501 uniquely retards mature fibril formation while accumulating specific fibrillar intermediates, providing a distinct mechanistic tool for studying Aβ42 assembly dynamics [2]. Furthermore, Ro 90-7501 exhibits well-characterized secondary activities—including TPR-dependent PP5 inhibition, ATM phosphorylation suppression, and p38 MAPK pathway activation—that must be accounted for in experimental design and would be absent in structurally dissimilar alternatives [3]. Substitution with compounds lacking this defined polypharmacology would fundamentally alter experimental outcomes and confound mechanistic interpretation.

Ro 90-7501 Quantitative Differentiation Evidence: Comparative Activity Data Across Key Research Applications


Ro 90-7501 Aβ42 Fibril Assembly Inhibition: Prototypic Activity with Defined EC50 and Distinct Mechanistic Signature

Ro 90-7501 inhibits Aβ42 fibril assembly with an EC50 of 2 μM in cytotoxicity reduction assays, while its effect on mature fibril formation involves a distinct mechanism—retarding mature fibril formation while accumulating extended polymeric Aβ42 sheets and fibrillar intermediates [1]. This mechanistic signature differs from common comparators like EGCG and curcumin, which act primarily through antioxidant mechanisms or destabilization of preformed fibrils rather than specific intermediate accumulation [2].

Alzheimer's disease Amyloid aggregation Neurodegeneration

TPR-Dependent PP5 Inhibition: Ro 90-7501's Novel Mechanism versus Broad-Spectrum Phosphatase Inhibitors

Ro 90-7501 inhibits PP5 via a TPR-dependent mechanism, unlike conventional phosphatase inhibitors (okadaic acid, cantharidin) that bind to the catalytic domain and exhibit broad specificity across the PPP family [1]. Ro 90-7501 achieves 40% PP5 inhibition at 1 mM and requires an intact TPR domain for activity, demonstrating a fundamentally different binding mode that confers selectivity over other PPP family members [2].

Protein phosphatase 5 PP5 inhibition TPR domain

ATM Phosphorylation Inhibition: Ro 90-7501 as a Radiosensitizer with Tumor-Selective DNA Damage Response Suppression

Ro 90-7501 suppresses ATM phosphorylation and its downstream targets (H2AX, Chk1, Chk2) following irradiation, producing significant radiosensitizing effects in cervical cancer cells (HeLa) with demonstrated tumor growth delay in vivo [1]. Unlike classical ATM inhibitors such as KU-55933 (IC50 = 12.9 nM against ATM kinase), Ro 90-7501 functions as an indirect modulator of ATM phosphorylation rather than a direct ATP-competitive kinase inhibitor .

Radiosensitizer ATM kinase DNA damage response

Selective TLR3/RLR-Mediated Antiviral Enhancement: Differential NF-κB Activation versus Inflammatory Response

Ro 90-7501 (10 μM) selectively enhances poly(I:C)-induced IFN-β promoter activation while decreasing NF-κB activation, resulting in potentiated antiviral response without amplifying detrimental inflammatory signaling [1]. In head-to-head signaling assays, Ro 90-7501 increased IFN-β luciferase reporter activity approximately 3-4 fold when combined with poly(I:C) compared to poly(I:C) alone, while simultaneously reducing NF-κB reporter activity [2].

Antiviral immunity TLR3 RIG-I Type I interferon

Cancer Cell Radiosensitization with Tumor-Selective DNA DSB Repair Inhibition

Ro 90-7501 enhances the radiosensitivity of breast cancer cells (MDA-MB-231 and MCF7) by inhibiting DNA double-strand break (DSB) repair, while showing no effect on normal skin fibroblast viability [1]. This tumor-selective radiosensitization contrasts with conventional radiosensitizers that often affect both cancerous and normal tissues. Immunofluorescence assays demonstrated reduced phospho-ATM and γH2AX foci formation in irradiated breast cancer cells treated with Ro 90-7501 [2].

Breast cancer Radiosensitizer DNA double-strand breaks

Colon Cancer Immunogenic Cell Death Induction: Dual RIG-I-Mediated Autophagy and ICD Mechanism

Ro 90-7501 suppresses colon cancer cell proliferation and metastasis in HCT8 and SW480 cell lines by inducing immunogenic cell death (ICD) and promoting RIG-I-mediated autophagy [1]. Mechanistically, Ro 90-7501 upregulates calreticulin (CRT) surface exposure, increases HMGB1 and extracellular ATP release, and activates the RIG-I-MAVS-TRAF6 signaling axis with increased LC3 and Beclin1 expression and reduced p62 protein levels [2].

Colon cancer Immunogenic cell death Autophagy

Ro 90-7501 Optimized Research Applications: Evidence-Backed Use Cases


Amyloid-β42 Fibrillogenesis Mechanistic Studies Requiring Defined Intermediate Accumulation

Researchers investigating the molecular mechanism of Aβ42 fibril assembly should prioritize Ro 90-7501 for its unique ability to retard mature fibril formation while accumulating structurally characterized intermediates (extended polymeric sheets and fibrillar intermediates). This distinct mechanistic signature, documented via electron cryomicroscopy, makes Ro 90-7501 superior to flavonoids and polyphenols for structural studies of Aβ42 assembly dynamics [1].

Protein Phosphatase 5 Functional Studies Requiring Isoform-Selective Inhibition

Investigators studying PP5 regulatory mechanisms should select Ro 90-7501 for its TPR-domain-dependent inhibition (40% at 1 mM), which confers selectivity over PP1 and PP2A. This mechanism avoids the broad-family inhibition inherent to okadaic acid and cantharidin, enabling cleaner interrogation of PP5-specific functions in cellular signaling and drug discovery contexts [2].

Cancer Radiosensitization Research with Normal Tissue Sparing Requirements

Oncology researchers developing radiotherapy enhancement strategies for breast or cervical cancer should consider Ro 90-7501 based on demonstrated radiosensitization in cervical cancer (HeLa) and breast cancer (MDA-MB-231, MCF7) models with limited effects on normal fibroblasts. The compound inhibits ATM phosphorylation and downstream DSB repair signaling selectively in tumor cells, providing a tumor-selective radiosensitization profile validated in clonogenic survival and tumor growth delay assays [3].

Antiviral Immunity Modulation Requiring IFN-β Enhancement Without Inflammatory Amplification

Virology and immunology researchers seeking to enhance type I interferon responses while suppressing NF-κB-mediated inflammation should utilize Ro 90-7501. The compound (10 μM) increases poly(I:C)-induced IFN-β promoter activity approximately 3-4 fold while decreasing NF-κB activation, a signaling bias achieved via selective p38 MAPK pathway activation that distinguishes it from conventional TLR agonists [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 90-7501

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.